molecular formula C16H13N3S B2664138 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine CAS No. 872701-38-7

3-(Benzylthio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2664138
CAS No.: 872701-38-7
M. Wt: 279.36
InChI Key: DULSYOWVMZLJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylthio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylthio group at the 3-position and a pyridin-4-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyridazine ring.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylthio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include thiols, amines, and alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylthio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylthio)-6-(pyridin-3-yl)pyridazine: Similar structure but with the pyridinyl group at the 3-position.

    3-(Benzylthio)-6-(pyridin-2-yl)pyridazine: Similar structure but with the pyridinyl group at the 2-position.

    3-(Phenylthio)-6-(pyridin-4-yl)pyridazine: Similar structure but with a phenylthio group instead of a benzylthio group.

Uniqueness

3-(Benzylthio)-6-(pyridin-4-yl)pyridazine is unique due to the specific positioning of the benzylthio and pyridin-4-yl groups on the pyridazine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-4-13(5-3-1)12-20-16-7-6-15(18-19-16)14-8-10-17-11-9-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULSYOWVMZLJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.